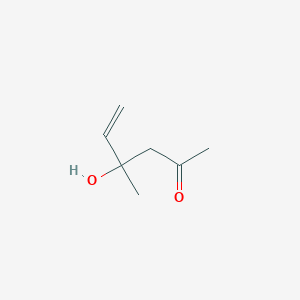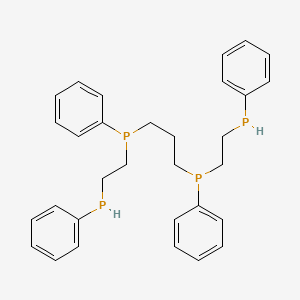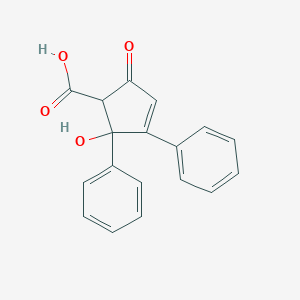
2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid is an organic compound that features a cyclopentene ring with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the keto group can yield a diol .
Applications De Recherche Scientifique
2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways and cellular processes, making it a valuable compound for research in pharmacology and biochemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3,5-diiodobenzoic acid: Similar in structure but with iodine atoms instead of phenyl groups.
2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
Uniqueness
What sets 2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid apart is its specific combination of functional groups and the resulting chemical properties. This makes it particularly useful in certain synthetic and research applications .
Propriétés
Numéro CAS |
64382-75-8 |
|---|---|
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H14O4/c19-15-11-14(12-7-3-1-4-8-12)18(22,16(15)17(20)21)13-9-5-2-6-10-13/h1-11,16,22H,(H,20,21) |
Clé InChI |
LQRXJEKTRGULAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C(C2(C3=CC=CC=C3)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


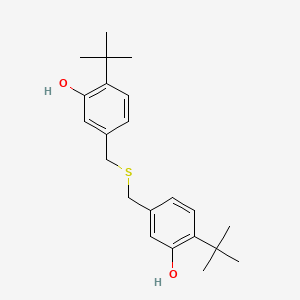
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)


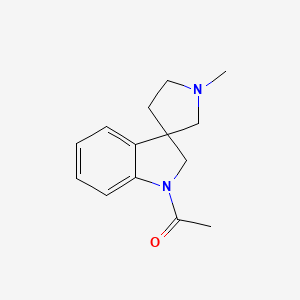

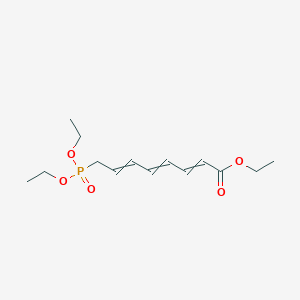
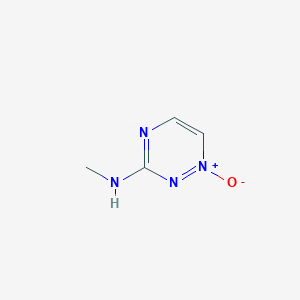
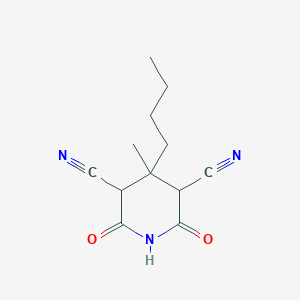
![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)
